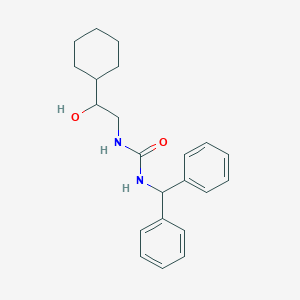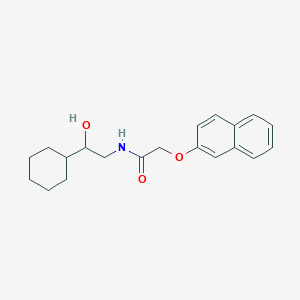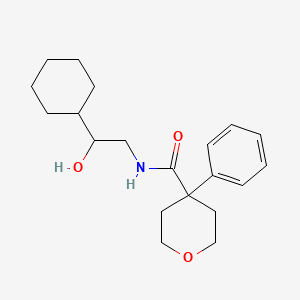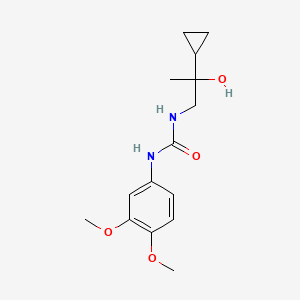
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea, also known as CHDMU, is a type of compound used in a variety of scientific research applications. It is a cyclic urea derivative that has been used in a variety of experiments to study its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclic ureas and their effects on enzyme function. It has also been used to study the effects of cyclic ureas on the induction of apoptosis and cell death. Additionally, it has been used to study the effects of cyclic ureas on the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea is not fully understood, but it is believed to involve the binding of the compound to a specific enzyme or receptor, which then triggers a signal transduction cascade. This cascade leads to the activation of various signal transduction pathways, which ultimately lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea have been studied in a variety of experiments. It has been shown to have anti-inflammatory and anti-cancer effects, as well as being able to induce apoptosis and cell death. Additionally, it has been shown to have a role in the regulation of gene expression and cell behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store, and it has a low toxicity profile. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea in laboratory experiments. It is not as potent as some other compounds, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research involving 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea. These include further studies into its mechanism of action, its effects on gene regulation, and its potential therapeutic applications. Additionally, further studies could be conducted to determine the effects of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea on other biological processes, such as metabolism, cell proliferation, and cell differentiation. Finally, further studies could be conducted to explore the potential of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea as an adjuvant in drug delivery.
Métodos De Síntesis
The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has been achieved via a two-step synthesis method. The first step involves the reaction of 2-cyclohexyl-2-hydroxyethyl diphenylmethyl carbonate with urea in the presence of a base. This reaction yields 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea and dimethyl carbonate. The second step involves the hydrolysis of the dimethyl carbonate, which yields the desired product, 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea.
Propiedades
IUPAC Name |
1-benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-20(17-10-4-1-5-11-17)16-23-22(26)24-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,25H,1,4-5,10-11,16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOATMMFZWVNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)


![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate](/img/structure/B6495269.png)
![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)

![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)